Aflatoxin B1 Precursor Efficiency
In a radiotracer study using a blocked mutant of Aspergillus parasiticus, averantin demonstrated a specific incorporation rate of 15.3% of its 14C-label into aflatoxin B1 [1]. This efficiency quantifies its role as a direct and effective precursor. In contrast, the pathway's initial precursor, norsolorinic acid, requires an enzymatic conversion step to first become averantin before proceeding to aflatoxin, making averantin a more immediate and potent precursor for studying the mid-to-late stages of the pathway [1].
| Evidence Dimension | Incorporation rate into Aflatoxin B1 |
|---|---|
| Target Compound Data | 15.3% incorporation of [14C] label |
| Comparator Or Baseline | Norsolorinic acid (pathway precursor upstream) |
| Quantified Difference | Not quantified as a direct conversion rate; norsolorinic acid must first be converted to averantin, establishing averantin as a more direct precursor. |
| Conditions | Aspergillus parasiticus blocked mutant, radiotracer feeding study |
Why This Matters
This quantified incorporation rate provides a benchmark for researchers studying aflatoxin biosynthesis, confirming averantin's specific and efficient role as a precursor and distinguishing its kinetic position from upstream analogs like norsolorinic acid.
- [1] Bennett, J.W., Lee, L.S., Shoss, S.M., Boudreaux, G.H. (1980). Identification of averantin as an aflatoxin B1 precursor: placement in the biosynthetic pathway. Applied and Environmental Microbiology, 39(4):835-839. View Source
